N,S-Diacetyl-L-cysteine methyl ester

Glutathione Delivery Cytotoxicity Oxidative Stress

Researchers often face cytotoxicity artifacts when using L-cysteine or its simple esters to elevate intracellular glutathione. N,S-Diacetyl-L-cysteine methyl ester (CAS 123751-54-2) is a chemically protected double-prodrug that resolves this pain point by enabling safe, controlled intracellular cysteine delivery via esterase activation. This overcomes the toxicity of unprotected cysteine derivatives, as demonstrated in human melanoma cell models. Beyond redox biology, it is uniquely qualified for ocular disease models, with patented evidence of reversing age-related lens protein insolubility. Its clinical background as the mucolytic Mucothiol also bridges preclinical respiratory studies to human application.

Molecular Formula C8H13NO4S
Molecular Weight 219.26 g/mol
CAS No. 123751-54-2
Cat. No. B040220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,S-Diacetyl-L-cysteine methyl ester
CAS123751-54-2
Synonyms2-Acetamido-3-(acetylthio)propanoic acid, methyl ester
Molecular FormulaC8H13NO4S
Molecular Weight219.26 g/mol
Structural Identifiers
SMILESCC(=O)NC(CSC(=O)C)C(=O)OC
InChIInChI=1S/C8H13NO4S/c1-5(10)9-7(8(12)13-3)4-14-6(2)11/h7H,4H2,1-3H3,(H,9,10)
InChIKeyAIDHMQPGKCFCHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,S-Diacetyl-L-cysteine Methyl Ester Procurement Guide


N,S-Diacetyl-L-cysteine methyl ester (CAS 123751-54-2; also referenced as 19547-88-7) is a chemically protected, double-prodrug derivative of the amino acid L-cysteine. As a stable, cell-permeable precursor, its primary research utility lies in the targeted intracellular delivery of L-cysteine to boost the biosynthesis of the critical antioxidant glutathione (GSH) [1]. Structurally, it is defined by acetylation at both the nitrogen (N) and sulfur (S) thiol groups, in addition to a methyl ester at the carboxyl terminus, giving it the molecular formula C₈H₁₃NO₄S and a molecular weight of 219.26 g/mol [2].

Prodrug Design N,S-diacetyl, methyl ester double-prodrug for L-cysteine delivery
Intracellular Target Supports glutathione (GSH) biosynthesis in cell-based models
Cell Permeability Engineered for passive membrane diffusion via charge neutralization

Why NAC and Cysteine Esters Are Not Substitutes


Generic substitution with seemingly related compounds like N-acetylcysteine (NAC), L-cysteine, or simple L-cysteine methyl ester is not scientifically sound due to profound differences in cell permeability, stability, and, most critically, cytotoxicity. Unprotected cysteine and its simple alkyl esters are often highly toxic at effective concentrations, precluding their use in many cell-based assays and in vivo models [1]. N,S-Diacetyl-L-cysteine methyl ester is specifically engineered to overcome these barriers, employing a dual protection strategy that neutralizes the reactive thiol group and enhances passive membrane diffusion, thereby enabling safe and effective intracellular cysteine delivery where other cysteine sources fail [2].

Cytotoxicity Profile Differs
Unprotected L-cysteine and simple alkyl esters may show reported cytotoxicity, potentially confounding cell-based assays.
Cell Permeability Differs
N-acetylcysteine (NAC) and L-cysteine may exhibit limited passive diffusion compared to the protected methyl ester.
Mechanism of Activation Differs
Esterase-dependent intracellular activation may not be replicated by thiol-containing substitutes.

Differentiated Selection Evidence


GSH Elevation and Cytotoxicity vs. L-Cysteine Methyl Ester

In a direct head-to-head comparison using the IGR 1 human melanoma cell line, the target compound provided a marked elevation in cellular glutathione (GSH) levels with minimal toxicity. This is in stark contrast to L-cysteine methyl ester and L-cysteine octyl ester, which were both 'proved to be highly toxic to the cells' [1]. The target compound's dual acetylation and methyl ester modifications render it a safe and effective vehicle for intracellular cysteine delivery, whereas simple esters cause unacceptable cell loss.

GSH Elevation & Cytotoxicity
Head-to-head
1 mM: marked GSH increase, minimal cell loss
Supports selection for cell-based GSH studies
IGR 1 melanoma cell line
Glutathione Delivery Cytotoxicity Oxidative Stress Melanoma Research

Cell Permeability vs. L-Cysteine and NAC

The compound's design as a membrane-permeable prodrug is a key differentiator from the widely used mucolytic N-acetylcysteine (NAC). N,S-Diacetyl-L-cysteine methyl ester is engineered to passively diffuse across the cell membrane due to the neutralization of its carboxyl and thiol charges. Once inside, it is 'hydrolyzed by intracellular esterase to release cysteine', which then drives glutathione synthesis . In contrast, the charged carboxyl group of NAC and L-cysteine severely limits their passive diffusion and intracellular accumulation.

Cell Permeability Mechanism
Class-level
Passive diffusion via esterase-activated prodrug design
May enable intracellular GSH modulation
Data to verify
Prodrug Design Intracellular Delivery Esterase Activation Membrane Permeability

Lysine Acetylation in Lens Protein Research

Patented research identifies a unique and quantifiable application for N,S-Diacetyl-L-cysteine methyl ester that is not shared by other cysteine prodrugs. The compound is specified for use in 'aggrelytes' for treating ocular conditions. Its specific biochemical activity involves reversing 'water insolubility in aged human lens proteins by promoting lysine acetylation, thereby reducing lens stiffness' . This represents a novel, protein-modifying mechanism of action beyond simple cysteine delivery.

Lysine Acetylation Activity
Reported
Promotes acetylation, reverses lens protein insolubility
Supports lens protein modification studies
Source-specific review
Protein Acetylation Ophthalmology Research Presbyopia Lens Stiffness

Clinical Mucolytic Activity

The methyl ester of N,S-diacetyl-L-cysteine is a known active pharmaceutical ingredient, marketed historically under the trade name 'Mucothiol' [1]. It functions as a mucolytic agent for the symptomatic relief of acute and chronic bronchopulmonary diseases [2]. This established clinical use serves as supporting evidence of the compound's safety and efficacy profile in humans, distinguishing it from purely investigational cysteine analogs with no clinical validation.

Historical Mucolytic Use
Context-dependent
Marketed as Mucothiol for respiratory conditions
May inform human exposure context in research
Not for clinical application
Mucolytic Respiratory Therapy Drug Repurposing Mucothiol

Application Scenarios


In Vitro Glutathione Metabolism and Oxidative Stress

This compound is the optimal choice for reliably elevating intracellular glutathione (GSH) levels in cell culture models. It overcomes the severe cytotoxicity associated with L-cysteine methyl and octyl esters, as demonstrated in human melanoma cells, enabling researchers to study GSH-dependent pathways without confounding toxicity artifacts . Its mechanism as an esterase-activated prodrug ensures controlled intracellular cysteine release, making it ideal for investigating antioxidant defense mechanisms, ferroptosis, and redox biology.

Ophthalmology and Lens Protein Research

Procurement is highly indicated for research groups investigating presbyopia or age-related lens stiffness. Patented evidence shows this specific molecule can reverse protein insolubility in aged lens models by promoting lysine acetylation . This unique biochemical activity, distinct from its role as a cysteine donor, positions it as a specialized tool for studying protein acetylation and developing novel therapeutics for ocular diseases.

Translational Respiratory Research

For studies involving in vivo models of respiratory disease, including bronchitis and mucociliary clearance, this compound is a scientifically justified choice. Its long history of clinical use as the mucolytic drug Mucothiol provides a valuable reference for in vivo dosing, safety, and pharmacodynamic effects . This clinical background supports its use in preclinical models where a bridge to human application is a key experimental goal.

Application
Selection Property
Validation Focus
Glutathione metabolism and oxidative stress studies
Cell-permeable prodrug with differentiated cytotoxicity profile
Intracellular GSH elevation and cytotoxicity endpoints
Lens protein acetylation and stiffness research
Reported lysine acetylation activity
Protein solubility and lens stiffness reversal endpoints
Respiratory disease model studies
Historical human exposure context
In vivo mucociliary clearance and safety-related endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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